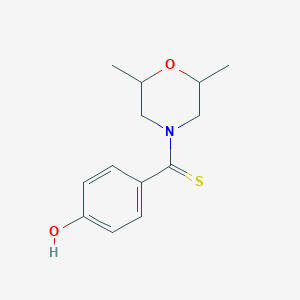

4-(2,6-DIMETHYLMORPHOLINE-4-CARBOTHIOYL)PHENOL

Description

4-(2,6-Dimethylmorpholine-4-carbothioyl)phenol is a sulfur-containing morpholine derivative characterized by a phenol core substituted with a 2,6-dimethylmorpholine-4-carbothioyl group.

Properties

IUPAC Name |

(2,6-dimethylmorpholin-4-yl)-(4-hydroxyphenyl)methanethione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-9-7-14(8-10(2)16-9)13(17)11-3-5-12(15)6-4-11/h3-6,9-10,15H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEFVZFSQYIPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=S)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2,6-DIMETHYLMORPHOLINE-4-CARBOTHIOYL)PHENOL involves several steps. One common method includes the reaction of 2,6-dimethylmorpholine with a phenolic compound under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

4-(2,6-DIMETHYLMORPHOLINE-4-CARBOTHIOYL)PHENOL undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

4-(2,6-DIMETHYLMORPHOLINE-4-CARBOTHIOYL)PHENOL is used in various scientific research fields:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-DIMETHYLMORPHOLINE-4-CARBOTHIOYL)PHENOL involves its interaction with specific molecular targets. It can form bonds with various substrates, leading to the formation of new compounds. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its combination of a phenolic hydroxyl group, carbothioyl linkage, and dimethylated morpholine ring. Below is a comparative analysis with structurally related compounds identified in the evidence and literature:

Key Structural Analogues

4-Chloro-2-methyl-6-(4-methyl-2-pyrrolidinyl)phenol (CAS 603069-17-6)

- Structure: Features a pyrrolidine ring (5-membered) instead of morpholine (6-membered), with a chlorine substituent on the phenol.

- Implications : The smaller pyrrolidine ring reduces steric bulk compared to morpholine. The chloro group increases lipophilicity (higher logP) and may enhance electrophilic reactivity .

4-Thiomorpholineacetic Acid

- Structure: Replaces the carbothioyl group with a carboxylic acid (C=O) and lacks phenol.

- Implications: The carboxylic acid enhances water solubility but reduces membrane permeability. The absence of a phenolic group limits redox-related interactions .

4-(Thiomorpholine-4-yl)aniline

- Structure: Substitutes phenol with an aniline group (NH₂ instead of OH).

- Implications: The aniline group alters electronic properties, reducing acidity (pKa ~5 vs. phenol’s ~10) and hydrogen-bonding capacity .

Ethyl 4-Thiomorpholine Acetate

Comparative Properties Table

| Compound | Core Structure | Key Substituents | logP (Predicted) | Solubility (Polarity) | Reactivity Notes |

|---|---|---|---|---|---|

| 4-(2,6-Dimethylmorpholine-4-carbothioyl)phenol | Phenol | 2,6-Dimethylmorpholine (C=S) | Moderate (~2.5) | Low (Lipophilic) | Stable carbothioyl; steric hindrance |

| 4-Chloro-2-methyl-6-(4-methyl-2-pyrrolidinyl)phenol | Phenol | Chloro, pyrrolidine | High (~3.2) | Very Low | Electrophilic due to Cl; smaller ring |

| 4-Thiomorpholineacetic Acid | Thiomorpholine | Carboxylic acid (C=O) | Low (~1.8) | High | Polar, pH-dependent solubility |

| 4-(Thiomorpholine-4-yl)aniline | Aniline | Thiomorpholine | Moderate (~2.1) | Moderate | Weaker H-bond donor than phenol |

Role of Sulfur and Morpholine Modifications

- Carbothioyl vs.

- Dimethyl Morpholine: The 2,6-dimethylation introduces steric hindrance, likely reducing rotational freedom and improving metabolic stability compared to non-methylated analogues.

Phenolic Reactivity

The phenol group enables participation in redox reactions and Folin-Ciocalteu-type assays (as seen in ’s protein quantification methods), though steric effects from the morpholine group may moderate reactivity .

Pharmacological Potential

While direct data is lacking, structural parallels to thiomorpholine derivatives (e.g., antimicrobial or kinase inhibitors) suggest possible bioactivity. For example, sulfur-containing morpholines are known to disrupt bacterial membranes or inhibit proteases .

Biological Activity

4-(2,6-Dimethylmorpholine-4-carbothioyl)phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound is characterized by a phenolic structure with a morpholine moiety and a carbothioyl group. The distinct functional groups contribute to its biological activity, influencing interactions with various biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including lung carcinoma (A549) and cervical carcinoma (HeLa) cells. The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.75 ± 0.19 | 2D |

| HCC827 | 5.13 ± 0.97 | 2D |

| NCI-H358 | 0.85 ± 0.05 | 2D |

These findings suggest that the compound could serve as a promising lead in the development of new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown antimicrobial activity against various pathogens. Studies have reported that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in infectious disease treatment.

Table 2: Summary of Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes critical for tumor growth and microbial survival, leading to a decrease in their activity.

- DNA Interaction : Preliminary studies suggest that it may also interact with DNA, disrupting replication processes in cancer cells and pathogens.

- Cell Cycle Arrest : Evidence indicates that treatment with the compound can lead to cell cycle arrest in cancer cells, promoting apoptosis.

Study on Lung Cancer Cell Lines

A notable study evaluated the effectiveness of this compound on three human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated a dose-dependent reduction in cell viability across all lines tested, with the A549 line showing the most significant sensitivity.

Study on Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against common bacterial strains associated with hospital-acquired infections. It exhibited potent inhibitory effects, particularly against Staphylococcus aureus, suggesting potential applications in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.